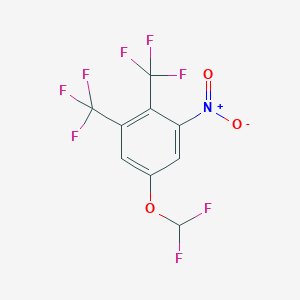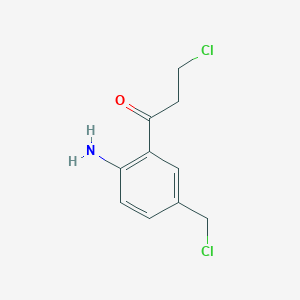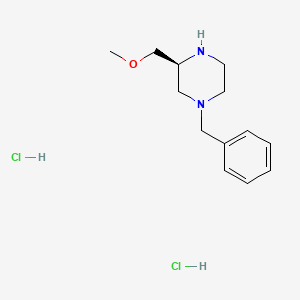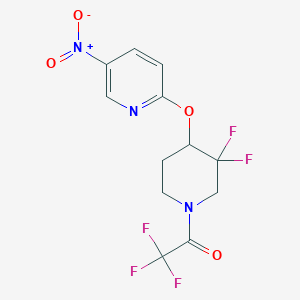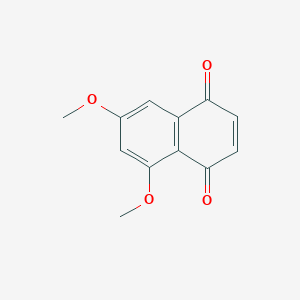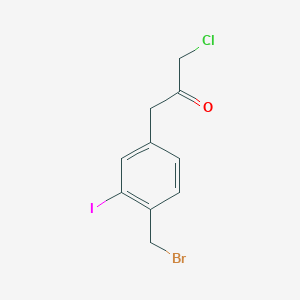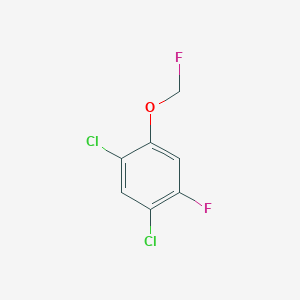
1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2ClF5S and a molecular weight of 248.6 g/mol . This compound is characterized by the presence of chlorine, fluorine, and trifluoromethylthio groups attached to a benzene ring, making it a highly fluorinated aromatic compound.
Preparation Methods
One common method includes the reaction of 1-chloro-2,5-difluorobenzene with trifluoromethylthiolating agents under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced, leading to different functional derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex aromatic systems.
Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology and Medicine: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Mechanism of Action
The mechanism by which 1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. This can lead to modulation of enzyme activity or receptor binding, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 1-Chloro-2,5-difluoro-4-(trifluoromethylthio)benzene include:
1-Chloro-2,4-difluorobenzene: Lacks the trifluoromethylthio group, making it less lipophilic and potentially less reactive in certain biochemical contexts.
1-Chloro-2,5-difluoro-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of trifluoromethylthio, which may alter its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its trifluoromethylthio group, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H2ClF5S |
|---|---|
Molecular Weight |
248.60 g/mol |
IUPAC Name |
1-chloro-2,5-difluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2ClF5S/c8-3-1-5(10)6(2-4(3)9)14-7(11,12)13/h1-2H |
InChI Key |
QAXDYLRZATUMMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1SC(F)(F)F)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



